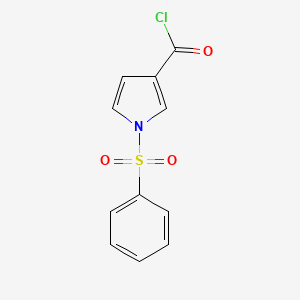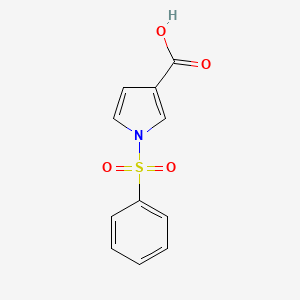
2-Methylfuran-3-carbaldehyde
概要
説明
2-Methylfuran-3-carbaldehyde, also known as 2-methyl-3-furaldehyde, is a chemical compound with the molecular weight of 110.11 . It is typically stored at temperatures below -10°C .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, furan-2-carbaldehyde, has been synthesized using adapted Vilsmeier conditions . This process involves the use of density functional theory (DFT) in B3LYP/6-311G++ (d, p) level of theory .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6O2/c1-5-6 (4-7)2-3-8-5/h2-4H,1H3 . This indicates that the compound has a molecular structure consisting of 6 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, furan compounds are known to form through a diverse array of chemical reactions that occur during heating processes . They can also be analyzed by static headspace (HS) and/or solid phase microextraction (SPME) in combination with GC-MS .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Synthesis and Chemistry
- Chemical Synthesis and Reactions : 2-Methylfuran-3-carbaldehyde and its analogs play a vital role in chemical synthesis. They are used in the synthesis of various heterocyclic compounds, often exhibiting potential in medicinal and pharmaceutical chemistry. For instance, they contribute to the development of fluorescent sensors and other biologically active molecules (Aksenov et al., 2015).
- Organic Semiconductors : One notable application is in the field of organic semiconductors. Compounds synthesized from this compound have shown promising electrical conductivity and stability, making them potential candidates for use in electronic devices (Kossmehl et al., 1994).
Photocatalysis and Green Chemistry
- Photocatalytic Applications : Recent studies have explored the use of this compound in photocatalytic processes. These processes are environmentally friendly and efficient for creating bioactive compounds, such as quinazolin-4(3H)-ones, without the need for harmful oxidants or protective groups (Yu et al., 2018).
Material Science
- Polymer and Material Synthesis : In the realm of material science, derivatives of this compound are utilized in synthesizing polymers and other materials with unique properties, like enhanced mechanical properties or specific electrical conductivities. This broadens their application in various industrial sectors, including electronics and material engineering (Kossmehl et al., 1994).
Safety and Hazards
Furan and methylfurans, which include 2-Methylfuran-3-carbaldehyde, are formed in foods during thermal processing and can co-occur . They are hepatotoxic in rats and mice with cholangiofibrosis in rats and hepatocellular adenomas/carcinomas in mice being the most prominent effects . There is limited evidence of chromosomal damage in vivo and a lack of understanding of the underlying mechanism .
将来の方向性
The chemical industry is undergoing a metamorphosis, switching from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs), directly available from biomass (furfural and 5-hydroxy-methylfurfural), are part of this change . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
作用機序
Target of Action
It is known that furan derivatives have a broad range of biological activities and can interact with multiple receptors .
Mode of Action
Furan derivatives are known to undergo various types of reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
It is part of the broader class of furan derivatives, which are involved in a variety of biochemical pathways. These compounds can be economically synthesized from biomass .
Pharmacokinetics
The pharmacokinetics of furan derivatives can vary widely depending on their specific chemical structure .
Result of Action
Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of 2-Methylfuran-3-carbaldehyde can be influenced by various environmental factors. For instance, the production of furan derivatives from biomass can be affected by the specific conditions of the biomass source .
生化学分析
Biochemical Properties
2-Methylfuran-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of reactive metabolites, which can further interact with cellular macromolecules such as DNA, proteins, and lipids . These interactions can result in the formation of adducts, which may have implications for cellular function and toxicity.
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In hepatocytes, for example, this compound has been shown to induce oxidative stress, leading to alterations in cell signaling pathways and gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production . Additionally, this compound has been observed to cause cytotoxicity in certain cell lines, highlighting its potential impact on cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reactive intermediates via cytochrome P450-mediated metabolism . These intermediates can covalently bind to cellular macromolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), which can further damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed persistent oxidative stress and sustained alterations in cellular metabolism, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and transient changes in metabolic enzyme activity . At higher doses, this compound has been shown to cause significant hepatotoxicity, characterized by liver damage, inflammation, and necrosis . These toxic effects are likely due to the formation of reactive metabolites and the subsequent oxidative damage to liver cells.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound undergoes metabolic activation to form reactive intermediates, which can participate in further biochemical reactions. These intermediates can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. The distribution of this compound within tissues can influence its biochemical effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and undergoes metabolic activation . Additionally, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and oxidative stress . The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and targeting signals.
特性
IUPAC Name |
2-methylfuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-6(4-7)2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUBNWKSDINIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508482 | |
| Record name | 2-Methylfuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5612-67-9 | |
| Record name | 2-Methylfuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylfuran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



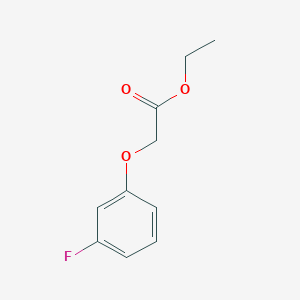
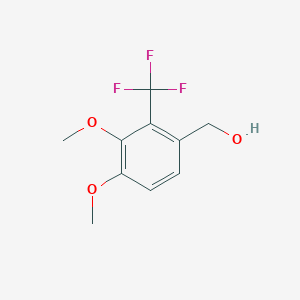
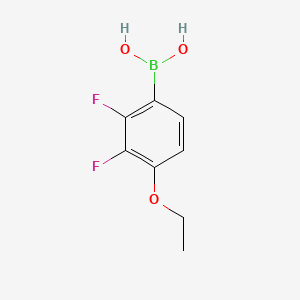

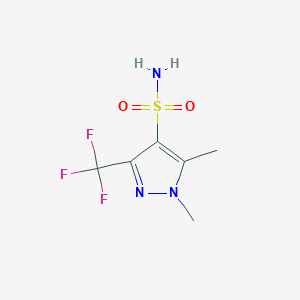
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

